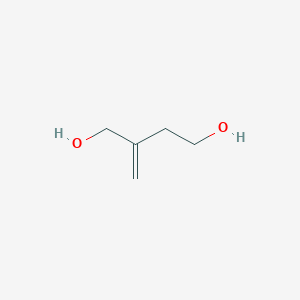

2-Methylidenebutane-1,4-diol

Description

Structural Classification and Significance within Unsaturated Diols

2-Methylidenebutane-1,4-diol, with the chemical formula C₅H₁₀O₂, is structurally classified as a glycol, specifically a butane-1,4-diol substituted at the second carbon position with a methylidene group. nih.gov This arrangement confers upon it the dual characteristics of a primary allylic alcohol and a homoallylic alcohol, making it a molecule of significant synthetic interest. nih.govcymitquimica.com

Unsaturated diols, in general, are a pivotal class of compounds in organic synthesis, serving as precursors to a wide variety of more complex molecules. wikipedia.orgconicet.gov.ar The presence of both hydroxyl and alkene functional groups allows for a broad spectrum of chemical manipulations. This compound is a unique member of this class due to its exocyclic double bond, which influences its reactivity and potential applications.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₅H₁₀O₂ |

| Molecular Weight | 102.13 g/mol |

| CAS Number | 55881-94-2 |

| Structural Classification | Glycol, Primary Allylic Alcohol, Homoallylic Alcohol |

Historical Context of Methylidene-Containing Diol Synthesis

The synthesis of diols has a long and storied history in organic chemistry, with methods evolving from simple hydration of alkenes to complex, stereoselective catalytic processes. wikipedia.orgorganic-chemistry.org The preparation of unsaturated diols, particularly those with specific stereochemistry, has been a significant area of research. conicet.gov.arnih.gov Early methods for producing unsaturated diols often involved the reduction of corresponding dicarboxylic acids or their esters. wikipedia.org For instance, the hydrogenation of diesters of C₄ dicarboxylic acids has been a route to butane-1,4-diol. google.com

The introduction of a methylidene group, as seen in this compound, presents a more modern synthetic challenge. The development of methods for the selective introduction of exocyclic double bonds has been a focus of contemporary synthetic chemistry. While the direct synthesis of this compound is not extensively documented in early literature, its conceptual origins can be traced to the broader field of olefination and allylic functionalization reactions. The synthesis of related unsaturated diols, such as 2-butene-1,4-diol (B106632), has been achieved through the selective hydrogenation of 2-butyne-1,4-diol (B31916) using catalysts like palladium or platinum. chemicalbook.comchemicalbook.com These developments in catalytic hydrogenation have paved the way for more sophisticated syntheses of specifically substituted unsaturated diols.

Scope and Research Motivations for this compound Studies

Research into this compound is propelled by its potential as a versatile monomer in polymer science and as a key intermediate in the synthesis of complex organic molecules. The presence of two primary hydroxyl groups makes it an ideal candidate for the formation of polyesters and polyurethanes. wikipedia.org The methylidene group offers a site for further functionalization or for influencing the properties of the resulting polymers, potentially leading to materials with enhanced thermal stability, flexibility, or biodegradability.

In the realm of synthetic organic chemistry, the unique combination of functional groups in this compound opens up a plethora of reaction possibilities. It can serve as a precursor to a variety of heterocyclic compounds and can participate in reactions such as cyclizations, additions, and rearrangements. cymitquimica.com The allylic and homoallylic nature of the alcohol moieties suggests that it can be a substrate for a range of stereoselective transformations, making it a valuable building block for the synthesis of natural products and pharmaceuticals. The study of its combustion chemistry also reveals its role in the formation of various reactive intermediates. kaust.edu.sa

| Compound Name | CAS Number | Molecular Formula | Significance |

|---|---|---|---|

| 2-Methylbutane-1,4-diol | 2938-98-9 | C₅H₁₂O₂ | Saturated analogue, used in polymer synthesis. solubilityofthings.com |

| 2-Butene-1,4-diol | 6117-80-2 | C₄H₈O₂ | Isomeric unsaturated diol, important chemical intermediate. chemicalbook.comchemicalbook.com |

| 1,4-Butanediol (B3395766) | 110-63-4 | C₄H₁₀O₂ | Parent diol, widely used industrial chemical. google.com |

| 2-Methyl-2,4-pentanediol | 107-41-5 | C₆H₁₄O₂ | A chiral diol with various industrial applications. wikipedia.org |

| 1,4-Butanediol diglycidyl ether | 2425-79-8 | C₁₀H₁₈O₄ | A derivative of 1,4-butanediol used to modify epoxy resins. wikipedia.org |

Structure

3D Structure

Properties

CAS No. |

55881-94-2 |

|---|---|

Molecular Formula |

C5H10O2 |

Molecular Weight |

102.13 g/mol |

IUPAC Name |

2-methylidenebutane-1,4-diol |

InChI |

InChI=1S/C5H10O2/c1-5(4-7)2-3-6/h6-7H,1-4H2 |

InChI Key |

YAJSVGNJAFUMAC-UHFFFAOYSA-N |

SMILES |

C=C(CCO)CO |

Canonical SMILES |

C=C(CCO)CO |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 2 Methylidenebutane 1,4 Diol

Retrosynthetic Analysis of the 2-Methylidenebutane-1,4-diol Scaffold

Retrosynthetic analysis is a problem-solving technique for designing a synthesis by working backward from the target molecule to simpler, commercially available starting materials. icj-e.org For this compound, the primary disconnections involve the carbon-carbon double bond and the carbon-oxygen bonds of the diol.

A key retrosynthetic step is the disconnection of the exocyclic double bond, which points to a carbonyl compound and a phosphorus ylide via a Wittig-type reaction . This suggests a precursor such as a protected 3-formyl-1,4-butanediol or a related keto-alcohol.

Another strategic disconnection involves breaking the C-O bonds of the diol. This can be approached through functional group interconversion (FGI), where other functional groups are converted into the desired hydroxyl groups. ic.ac.ukimperial.ac.uk For instance, the diol can be traced back to a corresponding diester, dicarboxylic acid, or lactone, which can be reduced. Recognizing the 1,4-relationship of the hydroxyl groups, one might consider precursors like succinic acid derivatives. tgc.ac.in

A bio-based retrosynthetic approach considers itaconic acid as a starting material. Itaconic acid, produced through fermentation, is a structural isomer of citraconic and mesaconic acids and can be converted to 2-methyl-1,4-butanediol (B1595762) through hydrogenation and other transformations.

De Novo Synthesis Routes

De novo synthesis refers to the creation of a complex molecule from simple, commercially available precursors. mdpi.comrsc.org For this compound, this involves building the carbon framework and then installing the necessary functional groups.

The formation of the methylidene group is a critical step in the synthesis of this compound. Olefination reactions are powerful tools for this transformation.

Wittig Reaction : This reaction involves the use of a phosphonium (B103445) ylide to convert a ketone or aldehyde into an alkene. masterorganicchemistry.comunigoa.ac.in In the context of this compound synthesis, a suitable precursor would be a protected diol containing an aldehyde or ketone at the 2-position. The ylide, typically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would then react with the carbonyl group to form the desired exocyclic double bond. organic-chemistry.orgtamu.edu The reaction proceeds through a four-membered oxaphosphetane intermediate, and the formation of the stable triphenylphosphine (B44618) oxide drives the reaction forward. organic-chemistry.orgtamu.edu

Horner-Wadsworth-Emmons (HWE) Reaction : A variation of the Wittig reaction, the HWE reaction employs a phosphonate (B1237965) carbanion, which is generally more reactive than the corresponding phosphonium ylide. conicet.gov.ar This method is particularly useful for the synthesis of α,β-unsaturated esters and can be adapted for the formation of other alkenes. mdpi.comrsc.org The HWE reaction often offers better control over the stereochemistry of the resulting alkene and uses reagents that are more easily prepared and handled than traditional Wittig reagents. conicet.gov.arresearchgate.net

| Reaction | Reactants | Key Features |

| Wittig Reaction | Aldehyde/Ketone + Phosphonium Ylide | Forms C=C bond; driven by formation of triphenylphosphine oxide. masterorganicchemistry.comorganic-chemistry.org |

| Horner-Wadsworth-Emmons | Aldehyde/Ketone + Phosphonate Carbanion | Often provides better stereocontrol; water-soluble phosphate (B84403) byproduct is easily removed. conicet.gov.ar |

Functional group interconversions (FGIs) are fundamental to organic synthesis, allowing for the transformation of one functional group into another without altering the carbon skeleton. ic.ac.ukimperial.ac.ukfiveable.me In the synthesis of this compound, FGIs are crucial for introducing the diol functionality.

One common strategy is the reduction of carboxylic acid derivatives . For example, a diester such as diethyl 2-methylenesuccinate can be reduced to this compound using a strong reducing agent like lithium aluminum hydride (LiAlH₄). fiveable.me Similarly, γ-lactones can be reduced to 1,4-diols.

Another approach is the dihydroxylation of an alkene . While this typically produces vicinal diols (1,2-diols) using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄), it can be part of a multi-step sequence to generate 1,4-diols. fiveable.meorganic-chemistry.org For instance, a diene could be selectively functionalized.

The hydrogenation of unsaturated precursors is also a viable route. For example, 2-butyne-1,4-diol (B31916) can be selectively hydrogenated to 2-butene-1,4-diol (B106632), which could then be further elaborated. chemicalbook.com A process for producing butane-1,4-diol involves the vapor-phase hydrogenation of esters of C4 dicarboxylic acids. google.com

Finally, a bio-based route involves the hydrogenation of itaconic acid or its esters, which can yield 2-methyl-1,4-butanediol. This saturated diol could potentially be a precursor to the unsaturated target molecule through subsequent reactions.

Catalytic and Stereoselective Synthetic Approaches to Unsaturated Diols

Catalytic methods offer efficient and selective routes to unsaturated diols, often with the ability to control stereochemistry.

Metal-Mediated Synthesis : Transition metals play a significant role in modern organic synthesis. morressier.commorressier.comacs.org For instance, palladium-catalyzed reactions are widely used for cross-coupling and hydrogenation. A palladium-on-carbon (Pd/C) catalyst can be used in the hydrogenation of itaconic acid derivatives to form 2-methyl-1,4-butanediol. researchgate.net Furthermore, metal complexes can be used to catalyze the epoxidation of alkenes, which can then be opened to form diols. mdpi.com

Organocatalysis : Organocatalysis utilizes small organic molecules to catalyze chemical transformations. rsc.org This field has seen rapid growth and offers metal-free alternatives for many reactions. For example, organocatalysts can be used for the enantioselective β-hydroxylation of α,β-unsaturated aldehydes, which can then be reduced to chiral 1,3-diols. organic-chemistry.org Similarly, organocatalytic γ-oxidation of α,β-unsaturated aldehydes can introduce functionality that can be converted to a hydroxyl group. semanticscholar.org

While the Sharpless asymmetric dihydroxylation is specifically for the synthesis of chiral 1,2-diols from prochiral alkenes, the underlying principles of using a chiral catalyst to control the stereochemical outcome of a reaction are broadly applicable.

For a molecule like this compound, which is achiral, the focus of stereoselective catalysis would be on related chiral derivatives. For example, if a substituent were present on the double bond or at another position on the butane (B89635) chain, creating a stereocenter, then asymmetric methods would be crucial.

The synthesis of chiral 1,3-diols has been achieved through organocatalyst-mediated asymmetric aldol (B89426) reactions followed by Wittig or HWE reactions. acs.orgnih.gov These multi-step, one- or two-pot procedures can generate δ-hydroxy α,β-unsaturated carbonyl compounds with high enantioselectivity, which are precursors to chiral diols. acs.orgnih.gov

The synthesis of enantiomerically pure (R)- and (S)-2-methyl-1,4-butanediol has been accomplished using an asymmetric Michael addition to a chiral furanone template. vulcanchem.comacs.org This demonstrates how chiral auxiliaries can be used to control stereochemistry, which can then be removed to yield the desired chiral diol.

Isolation and Purification Techniques in Diol Synthesis Research

The successful synthesis of this compound and related unsaturated diols is critically dependent on effective isolation and purification strategies. The crude reaction mixture often contains a variety of substances, including unreacted starting materials, catalysts, solvents, and byproducts. Byproducts can be particularly challenging to separate, often including the corresponding saturated diol (2-methylbutane-1,4-diol) from over-hydrogenation, or cyclic ether and acetal (B89532) impurities formed through intramolecular side reactions. google.comunion.edu The similarity in physical properties, such as boiling points, between the target diol and these impurities frequently renders simple distillation ineffective as a sole purification method. union.edu Consequently, a multi-step approach combining several techniques is typically required to achieve high purity.

Initial workup of the reaction mixture commonly involves solvent extraction to transfer the diol into an organic phase, separating it from aqueous reagents or catalysts. nih.govorgsyn.org Following extraction, column chromatography is a cornerstone technique for purification, especially at the laboratory scale. conicet.gov.ar Using a stationary phase like silica (B1680970) gel, this method separates compounds based on their differential adsorption, allowing for the isolation of the desired diol from compounds with different polarities. conicet.gov.ar For instance, the separation of unsaturated diester mixtures, which are direct precursors to diols, is effectively achieved using column chromatography. conicet.gov.ar

For more complex mixtures or larger-scale operations, impurities may be targeted for chemical conversion to facilitate their removal. This strategy involves selectively reacting an impurity to form a new compound with significantly different physical properties, such as a higher boiling point. One patented method for purifying linear diols involves treating the mixture with an acidic resin, which converts contaminating cyclic forms into compounds that can be easily separated by distillation. google.com A similar approach is used in the purification of butane-1,4-diol, where troublesome cyclic acetal byproducts like 2-(4'-hydroxybutoxy)-tetrahydrofuran are removed. google.com These impurities, which can form azeotropes with the target diol, are converted into more easily separable substances via hydrogenation in the presence of a catalyst. google.comgoogle.com

Solid-phase extraction (SPE) represents another effective technique for the isolation of unsaturated diols from reaction media. nih.gov This method utilizes a solid sorbent to selectively retain either the target compound or impurities, allowing for their separation.

The final purity of this compound is assessed using a combination of analytical methods. High-Performance Liquid Chromatography (HPLC) is a primary tool for quantifying purity and identifying trace impurities. nih.gov Gas Chromatography (GC) is also employed to monitor the progress of the synthesis and the composition of the product mixture. chemicalbook.com Structural confirmation and the identification of any remaining byproducts are definitively achieved through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.gov

Data Tables

The following tables provide a comparative overview of common purification techniques and analytical methods relevant to the isolation and purity assessment of this compound.

Table 1: Comparison of Purification Techniques for Unsaturated Diols

| Technique | Principle | Typical Application / Impurities Removed | Advantages & Disadvantages |

|---|---|---|---|

| Column Chromatography | Differential adsorption of components onto a solid stationary phase (e.g., silica gel). conicet.gov.ar | Separation of compounds with different polarities, such as starting materials, byproducts, and the target diol. conicet.gov.ar | Advantages: High resolution, versatile. Disadvantages: Can be slow and require large solvent volumes, may be less practical for large-scale industrial processes. |

| Distillation | Separation based on differences in boiling points. | Used after other methods have removed impurities with close boiling points. google.comgoogle.com | Advantages: Effective for large quantities, well-established industrial process. Disadvantages: Ineffective for separating azeotropes or compounds with similar boiling points, such as saturated vs. unsaturated diols. union.edu |

| Chemical Conversion of Impurities | Selective chemical reaction to alter the physical properties of an impurity. google.comgoogle.com | Removal of cyclic ethers or acetals that are difficult to separate by distillation. google.comgoogle.comgoogle.com | Advantages: Enables separation of otherwise difficult-to-remove impurities. Disadvantages: Requires an additional reaction step and subsequent removal of reagents. |

| Solid-Phase Extraction (SPE) | Partitioning of compounds between a solid sorbent and a liquid phase. nih.gov | Isolation of diols from crude aqueous reaction mixtures. nih.gov | Advantages: Fast, uses less solvent than column chromatography, can be automated. Disadvantages: Lower capacity than preparative chromatography. |

| Recrystallization | Purification of solids based on differences in solubility. | Applicable if the diol or a derivative is a solid; used to purify related compounds like 2-cyclopentene-1,4-dione. orgsyn.org | Advantages: Can yield very pure crystalline products. Disadvantages: Not suitable for liquids or oils unless derivatized; product loss in the mother liquor. |

Table 2: Analytical Methods for Purity Assessment of this compound

| Analytical Method | Information Provided | Relevance in Diol Purification |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Quantitative measurement of product purity and detection of non-volatile impurities. nih.gov | Key method for final purity assessment and characterization of product mixtures. nih.gov |

| Gas Chromatography (GC) | Separation and quantification of volatile components in a sample. chemicalbook.com | Useful for monitoring reaction conversion and selectivity in real-time. chemicalbook.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information about the molecule, including connectivity and stereochemistry. nih.gov | Essential for confirming the chemical structure of the purified diol and identifying byproducts. nih.gov |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. nih.gov | Used in conjunction with chromatography (e.g., GC-MS) to identify unknown components in the reaction mixture. nih.gov |

Reactivity Profiles and Mechanistic Studies of 2 Methylidenebutane 1,4 Diol

Reactions Involving the Methylidene (Exocyclic Alkene) Moiety

The exocyclic double bond, or methylidene group, is a site of high electron density, making it susceptible to attack by electrophiles and a participant in various addition and polymerization reactions.

Electrophilic Additions (e.g., Hydration, Halogenation)

The alkene functional group readily undergoes electrophilic addition reactions. In these processes, the π-bond of the alkene is broken to form two new σ-bonds.

Hydration: Acid-catalyzed hydration of the methylidene group is expected to follow Markovnikov's rule. The addition of water across the double bond would lead to the formation of a tertiary alcohol. Protonation of the alkene forms the more stable tertiary carbocation intermediate, which is then attacked by water. Subsequent deprotonation yields 2-methylbutane-1,2,4-triol.

Halogenation: The reaction with halogens, such as bromine (Br₂) or chlorine (Cl₂), results in the addition of two halogen atoms across the double bond. This reaction proceeds through a cyclic halonium ion intermediate, followed by nucleophilic attack by the halide ion. For instance, bromination of 2-methylidenebutane-1,4-diol would yield 2-(dibromomethyl)-butane-1,4-diol. The direct bromination of the related compound 2-butyne-1,4-diol (B31916) to produce 2,3-dibromo-2-butene-1,4-diol is a well-documented process that occurs in an aqueous medium. google.comgoogle.com

| Reaction | Reagents/Conditions | Major Product | Mechanism Notes |

| Hydration | H₂O, H⁺ (acid catalyst) | 2-Methylbutane-1,2,4-triol | Follows Markovnikov's rule via a tertiary carbocation intermediate. |

| Halogenation (Bromination) | Br₂ in an inert solvent (e.g., CCl₄) | 2-(dibromomethyl)-butane-1,4-diol | Proceeds through a cyclic bromonium ion intermediate. |

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] cycloadditions)

Cycloaddition reactions are powerful tools for constructing cyclic systems in a single, often stereospecific, step. libretexts.org

Diels-Alder Reaction: In a [4+2] cycloaddition, or Diels-Alder reaction, this compound can act as a dienophile due to its activated double bond. libretexts.org When reacted with a conjugated diene, such as 1,3-butadiene, it would form a six-membered ring. The reaction involves the concerted overlap of the π-orbitals of the diene and the dienophile to form a new six-membered ring with two new sigma bonds and one new pi bond. libretexts.org

[2+2] Cycloaddition: The [2+2] cycloaddition is a method for synthesizing four-membered rings. nih.gov Photochemical [2+2] cycloadditions, in particular, are effective for creating cyclobutane (B1203170) structures from two alkene-containing molecules. libretexts.org Under photochemical conditions (i.e., exposure to UV light), this compound could dimerize or react with another alkene to form a cyclobutane ring. These reactions often proceed via a triplet state intermediate. nih.gov While specific examples involving this compound are not prominent in the literature, its structure is suitable for such transformations. The related compound, 2-butyne-1,4-diol, has been used in rhodium-catalyzed [2+2+2] cyclotrimerizations to form complex carbazoles. nih.gov

| Reaction Type | Reactant Partner | Expected Product Structure | Key Features |

| Diels-Alder [4+2] | Conjugated Diene (e.g., 1,3-Butadiene) | Substituted Cyclohexene | Forms a six-membered ring; concerted mechanism. libretexts.org |

| Photochemical [2+2] | Alkene | Substituted Cyclobutane | Forms a four-membered ring; requires photochemical activation. nih.govlibretexts.org |

Olefin Metathesis and Polymerization Initiations (excluding biological systems)

The methylidene group can participate in olefin metathesis, a reaction that involves the redistribution of alkene bonds. It can also act as a monomer or an initiating species in certain types of polymerization.

Olefin Metathesis: this compound is a potential candidate for Acyclic Diene Metathesis (ADMET) polymerization. This process uses a metal catalyst (e.g., Grubbs' catalyst) to link monomers, releasing a small volatile alkene like ethene. If both hydroxyl groups were, for example, esterified with acrylic acid, the resulting di-acrylate monomer could undergo ADMET polymerization to form unsaturated polyesters.

Polymerization: Cationic ring-opening polymerization of oxetanes has been achieved using a butane-1,4-diol and boron trifluoride etherate initiating system. d-nb.info By analogy, this compound could potentially serve as a co-monomer or initiator in similar polymerization reactions, introducing both hydroxyl functionality and a reactive alkene pendant group into the polymer backbone.

Transformations of the Primary Hydroxyl Groups

The two primary hydroxyl groups are key sites for nucleophilic substitution, esterification, and redox reactions.

Nucleophilic Substitutions and Esterification Reactions

The hydroxyl groups can be converted into other functional groups or used to form esters.

Nucleophilic Substitution: The hydroxyl group is a poor leaving group, so direct nucleophilic substitution is difficult. ntu.ac.uk To facilitate substitution, the -OH group must first be converted into a better leaving group, such as a tosylate (-OTs) or a halide. The reaction of this compound with a sulfonate is a known transformation. cymitquimica.com For example, reacting the diol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) would form a ditosylate. This intermediate can then readily undergo Sₙ2 reaction with a wide range of nucleophiles (e.g., CN⁻, N₃⁻, I⁻) to replace the -OTs group. chemguide.co.uksavemyexams.com

Esterification: The primary hydroxyl groups of this compound can be readily esterified by reaction with carboxylic acids, acid chlorides, or acid anhydrides. libretexts.org The Fischer esterification, which involves heating the diol with a carboxylic acid in the presence of a strong acid catalyst (like H₂SO₄), would produce the corresponding diester while preserving the methylidene group. organic-chemistry.org This reaction is an equilibrium process, and water removal is typically required to drive it to completion. The related compound 2-butene-1,4-diol (B106632) is known to undergo esterification. cymitquimica.com

| Reaction | Reagents/Conditions | Intermediate/Product | Mechanism |

| Nucleophilic Substitution (via Tosylate) | 1. TsCl, Pyridine2. NaNu (Nucleophile) | 1. 2-Methylidenebutane-1,4-diyl bis(4-toluenesulfonate)2. Di-substituted product | Sₙ2 reaction on the activated tosylate intermediate. chemguide.co.uksavemyexams.com |

| Fischer Esterification | R-COOH, H₂SO₄, Heat | 2-Methylidenebutane-1,4-diyl di-ester | Acid-catalyzed nucleophilic acyl substitution. libretexts.org |

Oxidative and Reductive Manipulations of Diol Functionality

The oxidation state of the carbon atoms bearing the hydroxyl groups can be altered, and the alkene can be reduced.

Oxidation: The primary alcohol groups can be selectively oxidized. Using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) (DCM) would yield 2-methylidenebutane-1,4-dial (the dialdehyde). Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄, Jones reagent), would oxidize the primary alcohols all the way to a dicarboxylic acid, forming 2-methylidenebutanedioic acid (itaconic acid). The oxidation of butane-1,4-diol to butanedioic acid is a comparable transformation. savemyexams.com Dehydrogenation of diols can also lead to lactones; for example, butane-1,4-diol can be converted to γ-butyrolactone at high temperatures with a ruthenium catalyst. atamanchemicals.com

Reduction: The exocyclic double bond can be selectively reduced without affecting the hydroxyl groups. Catalytic hydrogenation using H₂ gas over a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) would saturate the alkene, yielding 2-methylbutane-1,4-diol. nist.gov This type of reduction is common for converting unsaturated alcohols to saturated ones, as seen in the synthesis of butane-1,4-diol from but-2-ene-1,4-diol. savemyexams.com

| Transformation | Reagents/Conditions | Product | Functional Group Change |

| Mild Oxidation | PCC, DCM | 2-Methylidenebutane-1,4-dial | Primary Alcohol → Aldehyde |

| Strong Oxidation | KMnO₄ or H₂CrO₄ | 2-Methylidenebutanedioic acid | Primary Alcohol → Carboxylic Acid |

| Reduction | H₂, Pd/C | 2-Methylbutane-1,4-diol | Alkene → Alkane |

Protecting Group Strategies for Diols in Complex Synthesis

In the intricate art of multi-step organic synthesis, protecting groups are indispensable tools for masking reactive functional groups to prevent unwanted side reactions. wikipedia.org For a molecule like this compound, which possesses two primary hydroxyl groups of differing chemical environments (one allylic, one homoallylic), the challenge lies in achieving selective protection and deprotection. nih.gov The choice of protecting group is dictated by its stability to various reaction conditions and the ease with which it can be removed. wikipedia.org

Strategies for protecting diols often involve either masking both hydroxyls simultaneously with a cyclic protecting group or selectively protecting one over the other. The formation of cyclic acetals, such as acetonides or benzylidene acetals, is a common tactic for protecting 1,2- and 1,3-diols. wiley-vch.depressbooks.pub While 1,4-diols can form seven-membered cyclic acetals, this process is often less favorable than the formation of five- or six-membered rings. wiley-vch.de

Given the distinct nature of the two hydroxyls in this compound, selective protection is a key consideration. The allylic hydroxyl group's proximity to the double bond can influence its reactivity. Orthogonal protection, where different classes of protecting groups are used for each alcohol, allows for the selective removal of one group in the presence of the other. wiley-vch.de Common protecting groups for alcohols include silyl (B83357) ethers, benzyl (B1604629) ethers, and esters, each with a unique set of conditions for introduction and cleavage. harvard.edu For instance, a highly regioselective protection of a homoallylic alcohol can be achieved through the reductive cleavage of an anisylidene acetal (B89532). researchgate.net

Below is a table summarizing common protecting groups applicable to diols like this compound.

| Protecting Group | Abbreviation | Formation Reagents | Cleavage Conditions | Stability Profile |

|---|---|---|---|---|

| tert-Butyldimethylsilyl Ether | TBDMS | TBDMS-Cl, imidazole, DMF | TBAF; HF; aq. acid (e.g., AcOH) | Stable to base, mild acid, many oxidizing/reducing agents. harvard.edu |

| Triisopropylsilyl Ether | TIPS | TIPS-Cl, imidazole, DMF or TIPSOTf, 2,6-lutidine | TBAF; HF; strong acid | More stable to acid than TBDMS due to greater steric hindrance. harvard.edu |

| Benzyl Ether | Bn | BnBr, NaH, THF | Catalytic Hydrogenation (e.g., H₂, Pd/C); dissolving metal reduction | Stable to strong acids/bases, many oxidizing/reducing agents. researchgate.net |

| p-Methoxybenzyl Ether | PMB | PMB-Cl, NaH, DMF | Oxidative cleavage (DDQ, CAN); strong acid | Stable to base; allows for removal under conditions that leave Bn ethers intact. wiley-vch.de |

| Acetyl Ester | Ac | Ac₂O, pyridine or AcCl, Et₃N | Base (e.g., K₂CO₃, MeOH); mild acid | Less stable than many ethers; useful for temporary protection. wikipedia.org |

Rearrangement Reactions and Isomerization Pathways (e.g., retro-ene reactions, internal alkene migrations)

The unsaturated nature of this compound opens avenues for various rearrangement and isomerization reactions, which can alter its carbon skeleton or the position of the double bond.

Internal Alkene Migrations

A common pathway for terminal or exocyclic alkenes is isomerization to a more thermodynamically stable internal alkene. springernature.com The methylidene group in this compound is a 1,1-disubstituted alkene. This structure can undergo a "chain-walking" or double bond migration, typically catalyzed by transition metals like ruthenium or palladium, to form the more stable trisubstituted internal alkene, 2-methylbut-2-ene-1,4-diol. organic-chemistry.orgrsc.org This thermodynamically driven process transforms the terminal alkene into an internal one, which is often a desired structural motif in synthetic chemistry. springernature.comresearchgate.net

Retro-Ene Reactions

The ene reaction is a pericyclic process involving the transfer of an allylic hydrogen to an "enophile" with a concurrent shift of the double bond. organic-chemistry.orglibretexts.org The reverse of this process, the retro-ene reaction, can occur under thermal or catalytic conditions and is a known fragmentation pathway for certain allylic alcohols. libretexts.org For this compound, a retro-ene pathway could potentially be initiated. More intriguing is the possibility of an anionic oxy retro-ene reaction, which is an alkoxide-accelerated version of the process. ucla.edu In this proposed mechanism, deprotonation of the homoallylic alcohol would form an alkoxide. This intermediate could then undergo a concerted fragmentation, transferring a hydrogen from the C4 hydroxyl-bearing carbon to the terminal carbon of the methylidene group, leading to the formation of two distinct carbonyl compounds. Such reactions have been observed in related diol systems, often followed by subsequent cyclization events like intramolecular aldol (B89426) condensations. ucla.edu

Reaction Kinetics and Mechanistic Elucidation through Spectroscopic Monitoring

Understanding the rates and mechanisms of chemical reactions is fundamental to controlling their outcomes. For this compound, kinetic studies coupled with real-time spectroscopic monitoring can provide deep insights into its transformation pathways.

Spectroscopic Monitoring

Modern spectroscopic techniques allow chemists to observe reactions as they happen, a field known as operando or in-situ monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is particularly powerful for monitoring reactions of this compound. The disappearance of the characteristic signals for the methylidene protons (C=CH₂) can be tracked quantitatively. Simultaneously, the appearance of new signals, for instance, those corresponding to the methyl and vinyl protons of the isomerized product 2-methylbut-2-ene-1,4-diol, can be monitored to determine reaction progress and kinetics. oberlin.edu Furthermore, ¹¹B NMR has been used as a tool to monitor the condensation reactions between boronic acids and diols, a type of protection reaction. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy : In-situ FTIR spectroscopy is another valuable tool. researchgate.net The C=C stretching vibration of the methylidene group and the O-H stretching band of the alcohol functionalities are distinct infrared absorptions. Changes in the intensity and position of these bands can be used to follow the course of protection, isomerization, or other reactions in real-time. mdpi.com

Reaction Kinetics

| Reaction System | Temperature (°C) | Rate Constant (k) (kg mol⁻¹ s⁻¹) |

|---|---|---|

| Maleic Anhydride + MPD | 180 | 1.13 x 10⁻⁴ |

| Maleic Anhydride + MPD | 200 | 2.25 x 10⁻⁴ |

| Phthalic Anhydride + MPD | 180 | 0.50 x 10⁻⁴ |

| Phthalic Anhydride + MPD | 200 | 1.32 x 10⁻⁴ |

This type of data is crucial for optimizing reaction conditions and understanding the underlying mechanism of a chemical transformation. researchgate.net Similar methodologies could be applied to rigorously study the reactivity of this compound.

Derivatization and Functionalization Strategies of 2 Methylidenebutane 1,4 Diol

Synthesis of Monomers for Advanced Materials (e.g., polyesters, polyurethanes)

The presence of two primary hydroxyl groups makes 2-Methylidenebutane-1,4-diol a suitable diol monomer for step-growth polymerization. It can be incorporated into polymer chains to produce advanced materials such as polyesters and polyurethanes. A key advantage of using this diol is the introduction of a reactive methylidene group into the polymer backbone, which can be used for subsequent cross-linking or functionalization.

Polyesters: Polyesters are synthesized through the reaction of diols with dicarboxylic acids or their derivatives (e.g., diacyl chlorides, diesters). When this compound is used as the diol component, it reacts with a suitable dicarboxylic acid, such as adipic acid or terephthalic acid, to form a polyester (B1180765) chain with pendant exomethylene groups. These groups can enhance the polymer's properties or serve as sites for grafting other molecules.

Polyurethanes: Polyurethane synthesis involves the reaction of diols with diisocyanates. rsc.org The hydroxyl groups of this compound react with the isocyanate groups of monomers like 4,4'-methylene diphenyl diisocyanate (MDI) or toluene (B28343) diisocyanate (TDI). mdpi.com This polyaddition reaction results in a polyurethane polymer incorporating the intact methylidene functionality. These pendant double bonds can be utilized for curing processes, for example, through free-radical polymerization, leading to cross-linked, thermoset materials with enhanced thermal and mechanical stability. The use of different diols and diisocyanates allows for the tailoring of the thermal and physical properties of the resulting polyurethanes. rsc.orgmdpi.com

| Polymer Type | Monomer 1 | Monomer 2 (Example) | Resulting Polymer Feature | Potential Application |

| Polyester | This compound | Adipic Acid | Pendant methylidene groups | Functional coatings, biodegradable plastics |

| Polyurethane | This compound | Methylene (B1212753) Diphenyl Diisocyanate (MDI) | Pendant methylidene groups | Cross-linkable elastomers, foams, adhesives |

Preparation of Cyclic Ethers/Lactones

The 1,4-diol structure of this compound is an ideal precursor for the synthesis of five-membered heterocyclic compounds, specifically substituted tetrahydrofurans (cyclic ethers) and γ-butyrolactones (lactones).

Cyclic Ethers: The intramolecular cyclization of 1,4-diols is a common method for synthesizing five-membered cyclic ethers. researchgate.net This can be achieved through dehydration reactions, often under acidic conditions or via other methods that activate the hydroxyl groups. For instance, reacting 1,4-diols with dimethyl carbonate (DMC) in the presence of a base provides a high-yielding route to the corresponding tetrahydrofuran (B95107) derivative. researchgate.netunive.it Applying this to this compound would yield 3-methylidenetetrahydrofuran, a valuable synthetic intermediate. Another effective method involves using trimethyl phosphate (B84403) and a base like sodium hydride, which can facilitate cyclization at room temperature. rsc.org

Lactones: Lactones can be synthesized from diols through oxidative lactonization. nih.gov This transformation typically involves the selective oxidation of one of the primary alcohol groups to an aldehyde, which then exists in equilibrium with its cyclic hemiacetal (lactol). nih.govnih.gov Subsequent oxidation of the lactol yields the final lactone. nih.gov Biocatalytic methods, employing alcohol dehydrogenases (ADHs), are particularly effective for this type of oxidative cyclization. nih.gov The conversion of this compound via this route would produce α-methylene-γ-butyrolactone, a significant structural motif found in many natural products and a key building block in organic synthesis. Chemical methods using copper/nitroxyl catalyst systems with air as the oxidant also provide an efficient pathway for the aerobic oxidative lactonization of diols. organic-chemistry.org

| Product Class | Transformation | Reagents/Conditions (Examples) | Resulting Product from this compound |

| Cyclic Ether | Intramolecular Cyclization | Dimethyl Carbonate (DMC), Base researchgate.netunive.it | 3-Methylidenetetrahydrofuran |

| Lactone | Oxidative Lactonization | Alcohol Dehydrogenase (ADH), NAD⁺ nih.govnih.gov | α-Methylene-γ-butyrolactone |

| Lactone | Oxidative Lactonization | Cu/TEMPO catalyst, Air organic-chemistry.org | α-Methylene-γ-butyrolactone |

Synthesis of Novel Synthetic Intermediates and Scaffolds

Beyond its use in polymerization and simple cyclizations, this compound serves as a versatile starting material for constructing a variety of novel synthetic intermediates and molecular scaffolds. The strategic manipulation of its three functional groups—two hydroxyls and one double bond—opens up numerous synthetic possibilities.

The reactivity of the double bond is of particular interest. It can participate in a wide array of chemical transformations, including:

Metathesis: Cross-metathesis with other olefins can be used to build longer, bifunctional molecules. For example, the related compound cis-2-butene-1,4-diol (B44940) undergoes cross-metathesis with methyl oleate (B1233923) to produce α,ω-bifunctional compounds that are precursors to specialty chemicals. A similar strategy with this compound could yield valuable intermediates.

Addition Reactions: The exomethylene group can undergo hydrogenation to produce 2-methylbutane-1,4-diol, or it can be subjected to halogenation, hydrohalogenation, or Michael additions.

Oxidation: The double bond can be epoxidized to form an oxirane ring or dihydroxylated to yield a triol, significantly increasing the molecule's functionality.

By protecting the diol functionality as ethers or esters, the exomethylene group can be selectively modified. Conversely, the double bond can be transformed first, followed by derivatization of the hydroxyl groups. This strategic flexibility allows for the creation of diverse and complex molecular structures from a relatively simple starting material.

| Reaction Type on Double Bond | Reagents (Example) | Resulting Intermediate Class | Key Features |

| Cross-Metathesis | Grubbs Catalyst, Alkene | α,ω-Bifunctional Compounds | Elongated carbon chain with new functional groups |

| Hydrogenation | H₂, Pd/C | Substituted 1,4-Diol | Saturated alkyl backbone |

| Epoxidation | m-CPBA | Epoxy Diol | Reactive oxirane ring for further nucleophilic attack |

| Dihydroxylation | OsO₄, NMO | Triol | Increased hydrophilicity and functional handles |

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Methylidenebutane 1,4 Diol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis.researchgate.netspectrabase.comchemicalbook.com

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of 2-methylidenebutane-1,4-diol. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecule's connectivity and spatial arrangement.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides crucial information about the different types of protons and their neighboring environments. Key signals include those for the hydroxyl (-OH) protons, the methylene (B1212753) protons adjacent to the hydroxyl groups, and the vinylidene (=CH₂) protons. The chemical shifts and coupling patterns are characteristic of the molecule's structure.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. libretexts.org For this compound, distinct signals are expected for the methylidene carbon (=C), the quaternary carbon of the double bond, and the two methylene carbons bearing the hydroxyl groups (-CH₂OH). libretexts.orgchemicalbook.comchemicalbook.com The chemical shifts provide evidence for the presence of the double bond and the primary alcohol functionalities. libretexts.org

2D NMR Spectroscopy: To unequivocally assign all proton and carbon signals and to confirm the connectivity, a suite of 2D NMR experiments is employed. researchgate.netslideshare.netprinceton.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other. princeton.edusdsu.edu For this compound, COSY would show correlations between the protons of the two different methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.netprinceton.edusdsu.edu It allows for the direct assignment of the ¹³C signals based on the already assigned ¹H signals. For instance, the protons of each -CH₂OH group will show a correlation to their respective carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). researchgate.netyoutube.comsdsu.edu This is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton. In this compound, HMBC would show correlations from the vinylidene protons to the quaternary carbon and the adjacent methylene carbon, and from the methylene protons to the quaternary carbon and the other methylene carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. researchgate.netprinceton.edu This provides insights into the molecule's three-dimensional structure and preferred conformation.

A summary of expected NMR data for this compound is presented below:

| Nucleus | Technique | Expected Chemical Shift (ppm) | Key Correlations |

| ¹H | 1D | ~5.0-5.2 (=CH₂) | |

| ~4.2 (-CH₂OH) | |||

| ~2.4 (-CH₂-) | |||

| Variable (-OH) | |||

| ¹³C | 1D | ~145 (=C<) | |

| ~112 (=CH₂) | |||

| ~65 (-CH₂OH) | |||

| ~35 (-CH₂-) | |||

| 2D | COSY | Correlation between protons on adjacent -CH₂- groups. | |

| HSQC | Correlation between each proton and its directly attached carbon. | ||

| HMBC | Correlations from =CH₂ protons to the quaternary carbon and adjacent -CH₂- carbon. | ||

| NOESY | Through-space correlations revealing spatial proximity of protons. |

Deuterium (B1214612) labeling is a powerful tool used in conjunction with NMR to elucidate reaction mechanisms. By strategically replacing specific protons with deuterium atoms, researchers can track the fate of these atoms throughout a chemical transformation. In the context of reactions involving this compound, such as polymerizations or derivatizations, deuterium labeling can help to:

Determine the regioselectivity and stereoselectivity of reactions.

Identify the source of protons in catalytic cycles.

Distinguish between different possible reaction pathways.

The absence or shift of signals in the ¹H NMR spectrum and the presence of corresponding signals in the ²H NMR spectrum provide direct evidence for the involvement of the labeled sites in the reaction.

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS): This soft ionization technique is well-suited for polar molecules like diols. It typically generates protonated molecules [M+H]⁺ or adducts with ions like sodium [M+Na]⁺, allowing for the determination of the molecular weight.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of the molecule. This is crucial for confirming the identity of this compound and distinguishing it from isomers.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide structural information. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, it is possible to deduce the connectivity of the molecule. Common fragmentation pathways for this compound would likely involve the loss of water (H₂O) from the diol functionality and cleavage of the carbon-carbon bonds.

| Technique | Information Obtained | Expected m/z for C₅H₁₀O₂ |

| ESI-MS | Molecular Weight | [M+H]⁺ ≈ 103.07 |

| [M+Na]⁺ ≈ 125.05 | ||

| HRMS | Elemental Formula | Exact mass of [M+H]⁺ or other adducts, confirming C₅H₁₀O₂. nih.gov |

| MS/MS | Structural Fragmentation | Fragments corresponding to loss of H₂O, CH₂OH, etc. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Hydrogen Bonding Studies.vscht.czhopto.orgamericanpharmaceuticalreview.comedinst.comuc.edu

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. uc.edu Key characteristic absorption bands for this compound include:

A broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl groups and intermolecular hydrogen bonding.

C-H stretching bands just below 3000 cm⁻¹ for the sp³ hybridized carbons and just above 3000 cm⁻¹ for the sp² hybridized carbons of the methylidene group.

A C=C stretching band around 1650 cm⁻¹ for the double bond.

A C-O stretching band in the region of 1000-1200 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. hopto.org While IR activity requires a change in dipole moment during a vibration, Raman activity requires a change in polarizability. vscht.cz This makes Raman particularly sensitive to the C=C double bond, which often shows a strong signal. edinst.com

The position and shape of the O-H stretching band in both IR and Raman spectra can provide valuable information about the extent and nature of hydrogen bonding in the liquid or solid state.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H | Stretching (H-bonded) | 3200-3600 (broad) | 3200-3600 (broad) |

| C-H (sp²) | Stretching | ~3080 | ~3080 |

| C-H (sp³) | Stretching | 2850-2960 | 2850-2960 |

| C=C | Stretching | ~1650 (weak to medium) | ~1650 (strong) |

| C-O | Stretching | 1000-1200 (strong) | 1000-1200 (weak) |

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives.nih.govnih.govmdpi.comtorvergata.itmdpi.com

While obtaining single crystals of this compound itself might be challenging due to its liquid nature at room temperature and strong hydrogen bonding capabilities, X-ray crystallography of its solid derivatives is a powerful technique for unambiguously determining the three-dimensional molecular structure in the solid state. nih.govnih.gov By converting the diol into a crystalline derivative, such as an ester or a metal complex, it is possible to obtain a high-resolution structure.

The resulting crystal structure provides precise information on:

Bond lengths and angles.

Torsional angles, which define the conformation of the molecule.

Intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing. mdpi.com

This information is invaluable for understanding the molecule's intrinsic geometry and how it interacts with other molecules, which can influence its physical properties and reactivity in the solid state.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., GC-MS, HPLC).sigmaaldrich.comchromatographyonline.comresearchgate.netnih.gov

Chromatographic techniques are essential for separating this compound from impurities and for monitoring the progress of reactions.

Gas Chromatography-Mass Spectrometry (GC-MS): GC is an excellent technique for separating volatile compounds. sigmaaldrich.com Coupled with a mass spectrometer, GC-MS allows for both the separation of components in a mixture and their identification based on their mass spectra. chromatographyonline.comnih.gov This is a powerful tool for assessing the purity of this compound and for identifying any byproducts from its synthesis. Derivatization may sometimes be necessary to increase the volatility of the diol.

High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the separation of less volatile or thermally sensitive compounds. sigmaaldrich.com For this compound, reversed-phase HPLC with a suitable polar mobile phase can be used for purity analysis. A variety of detectors can be used, including refractive index (RI) detectors, which are universal, or UV detectors if a suitable chromophore is present or introduced through derivatization.

These chromatographic methods are crucial for quality control in the synthesis and use of this compound, ensuring that the material meets the required purity specifications for its intended application. They are also indispensable tools for kinetic studies and reaction optimization, allowing for the quantitative analysis of reactants, intermediates, and products over time.

Electrochemical Studies of Derived Compounds (e.g., redox properties of related Schiff base ligands)

While direct electrochemical studies on Schiff base ligands derived from this compound are not extensively documented in publicly available literature, the electrochemical behavior of Schiff bases as a class of compounds, and their metal complexes, has been a subject of considerable research. These studies provide a strong framework for predicting and understanding the potential redox properties of Schiff bases synthesized using this compound. The electrochemical characteristics of such compounds are of significant interest for applications in catalysis, sensor technology, and materials science.

The redox activity of Schiff base ligands is primarily centered on the azomethine (-C=N-) group, which can undergo both oxidation and reduction processes. mdpi.comscielo.brscielo.br The ease with which these electron transfer processes occur is highly sensitive to the electronic environment of the molecule. This includes the nature of the substituents on the aromatic rings and the type of metal ion coordinated to the ligand. akjournals.comacs.org

Cyclic voltammetry (CV) is the most common technique employed to investigate the electrochemical properties of Schiff base complexes. iieta.org CV studies can reveal key parameters such as redox potentials, the reversibility of electron transfer processes, and the number of electrons involved. The resulting voltammograms typically show one or more oxidation and reduction peaks, corresponding to different redox events within the molecule. For instance, a study on a Schiff base ligand and its Cu(II) complexes showed an irreversible oxidation peak for the free ligand, while the copper complexes exhibited quasi-reversible processes. scirp.org

The introduction of substituents onto the Schiff base framework can significantly alter the redox potentials. Electron-donating groups (e.g., -CH₃, -OCH₃) tend to increase the electron density on the redox-active center, making oxidation easier (shifting the potential to less positive values) and reduction more difficult. akjournals.com Conversely, electron-withdrawing groups (e.g., -Cl, -NO₂) have the opposite effect, making the compound harder to oxidize and easier to reduce by shifting the redox potential to more positive values. acs.orgresearchgate.net This principle allows for the fine-tuning of the electrochemical properties for specific applications.

Coordination of the Schiff base ligand to a metal ion introduces new redox possibilities. The metal center itself can undergo oxidation or reduction, and its redox potential is influenced by the ligand field. In many cases, the redox processes observed in the metal complexes are a combination of metal-centered and ligand-centered electron transfers. medjchem.com For example, the cyclic voltammogram of a Cu(II) complex of a Schiff base derived from anthracene-9(10H)-one and (s)-2-amino-5-guanidinopentanoic acid displayed a quasi-reversible redox process attributed to the Cu(II)/Cu(I) couple. iosrjournals.org Similarly, studies on cobalt(II) Schiff base complexes have shown that steric factors, such as the presence of bulky phenyl groups, can cause a significant positive shift in the Co(II)/Co(III) redox potential. oup.com

While specific data for this compound derived Schiff bases is not available, the table below presents representative electrochemical data for other Schiff base complexes to illustrate the typical range of redox potentials observed.

| Compound/Complex | Redox Couple | Potential (V) vs. Ref. | Reversibility | Source |

| [Cu(salen)] | Cu(II)/Cu(I) | -1.18 | Reversible | |

| [Ni(salen)] | Ni(II)/Ni(I) | -1.25 | Reversible | |

| Uranyl(VI) Schiff base complex (R₁=H, R₂=H) | U(VI)/U(V) | -1.590 vs. Fc/Fc⁺ | Reversible | acs.orgnih.gov |

| Uranyl(VI) Schiff base complex (R₁=NO₂, R₂=H) | U(VI)/U(V) | -1.213 vs. Fc/Fc⁺ | Reversible | acs.orgnih.gov |

| Azomethine TPA-(BTZ)₃-TPA | Oxidation/Reduction | +0.67 vs. Fc/Fc⁺ | Reversible | mdpi.com |

This table provides illustrative data from various sources and does not represent compounds derived from this compound.

Theoretical and Computational Chemistry Investigations of 2 Methylidenebutane 1,4 Diol

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.gov Methods like Density Functional Theory (DFT) are commonly used to investigate the electronic structure and predict reactivity. beilstein-journals.org

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. For 2-methylidenebutane-1,4-diol, one would expect the HOMO to be localized around the electron-rich C=C double bond, making it susceptible to electrophilic attack. The LUMO would likely be an antibonding orbital associated with the same pi-system. Specific energy values for these orbitals for this compound are not found in published literature.

Charge Distribution: Analysis of the charge distribution, often through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. researchgate.net In this compound, the oxygen atoms of the hydroxyl groups would carry significant negative partial charges due to their high electronegativity, while the attached hydrogen and carbon atoms would be correspondingly positive. This charge distribution governs intermolecular interactions, such as hydrogen bonding.

While detailed calculations are absent, general computed properties for this compound are available.

Table 6.1.1: General Computed Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H10O2 | PubChem nih.gov |

| Molecular Weight | 102.13 g/mol | PubChem nih.gov |

| XLogP3-AA (logP) | -0.6 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 3 | PubChem nih.gov |

| Polar Surface Area | 40.5 Ų | PubChem nih.gov |

This data is sourced from automated calculations by PubChem and does not represent experimentally verified values or in-depth theoretical study.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the modeling of reaction pathways and the characterization of transition states. organic-chemistry.orgrsc.org This is particularly useful for reactions like additions to the double bond or rearrangements of the diol structure.

DFT Studies of Additions and Rearrangements: Using DFT, researchers can model the potential energy surface of a reaction. For this compound, this could involve studying the mechanism of electrophilic addition to the methylidene group or the acid-catalyzed rearrangement of the molecule. Such studies would calculate the energies of reactants, products, intermediates, and, crucially, the transition states connecting them. The activation energy (the energy difference between the reactant and the transition state) determines the reaction rate. No specific DFT studies modeling reaction pathways for this compound have been identified in the literature.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and properties. dntb.gov.uaumanitoba.ca

Conformational Analysis: this compound has several rotatable single bonds, leading to a complex conformational landscape. nih.gov Conformational analysis involves systematically exploring these rotations to find the most stable conformers (energy minima). unicamp.br For this molecule, key conformations would be determined by the rotation around the C-C and C-O single bonds. Intramolecular hydrogen bonding between the two hydroxyl groups is expected to play a significant role in stabilizing certain conformers. nih.gov While general principles of conformational analysis for diols are well-established, a specific, detailed study for this compound is not available. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insight into the dynamic behavior of the system. nih.govuni-mainz.de An MD simulation of this compound, either in the gas phase or in a solvent, would reveal how the molecule flexes, how its conformations interconvert, and how it interacts with its environment. This information is crucial for understanding its macroscopic properties. No published MD simulation studies were found for this compound.

Spectroscopic Property Prediction

Theoretical calculations are widely used to predict spectroscopic data, which aids in the interpretation of experimental spectra. nmrdb.orgchemaxon.com

Theoretical NMR Chemical Shifts: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of each nucleus. pearson.com Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method combined with DFT, can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy. nih.gov For this compound, such calculations would predict distinct signals for the methylidene protons, the carbons of the double bond, the methylene (B1212753) groups, and the hydroxyl protons. These theoretical predictions would be invaluable for assigning peaks in an experimental spectrum. However, no such specific predictions for this molecule are published.

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to the absorption bands in an infrared (IR) spectrum. researchgate.netnist.gov Each vibrational mode of the molecule has a characteristic frequency. researchgate.net For this compound, prominent bands would be expected for the O-H stretching of the alcohol groups, C-H stretching, C=C stretching of the double bond, and various bending modes. Comparing a calculated IR spectrum with an experimental one can confirm the structure and identify specific functional groups. No detailed theoretical vibrational analysis for this compound has been found in the literature.

Applications of 2 Methylidenebutane 1,4 Diol in Advanced Materials Science and Fine Chemical Synthesis

Role as a Monomer in Polymer Chemistry

As a monomer, 2-Methylidenebutane-1,4-diol offers dual reactivity. Its hydroxyl groups can undergo step-growth polymerization (polycondensation), while its methylidene group can participate in chain-growth polymerization (vinyl polymerization). This allows for the synthesis of polymers with varied backbones and functionalities.

Polycondensation Reactions for Specialty Polyesters and Polyurethanes

The two hydroxyl groups of this compound enable it to act as a diol monomer in polycondensation reactions. solubilityofthings.com When reacted with dicarboxylic acids or their derivatives, it forms polyesters. chemhume.co.ukscience-revision.co.uksavemyexams.com Similarly, reaction with diisocyanates yields polyurethanes. d-nb.inforesearchgate.net

A key feature of using this monomer is that the methylidene group is typically preserved during the polycondensation process. This results in polymers with pendant reactive double bonds along the chain. These unsaturated sites can be used for subsequent cross-linking reactions, grafting of other molecules, or other post-polymerization modifications, leading to the creation of specialty polymers with advanced properties such as improved thermal stability or tailored mechanical strength. solubilityofthings.com The process of polycondensation involves the elimination of a small molecule, such as water, to form the ester or urethane (B1682113) linkages that constitute the polymer backbone. chemhume.co.uknih.gov

Table 1: Polycondensation Reactions with this compound

| Co-monomer Type | Resulting Polymer | Linkage Formed | Key Feature |

|---|---|---|---|

| Dicarboxylic Acid | Polyester (B1180765) | Ester (-COO-) | Pendant methylidene groups for cross-linking |

Vinyl Polymerization of the Methylidene Group for Unique Architectures

The carbon-carbon double bond of the methylidene group allows this compound to undergo vinyl (addition) polymerization. nih.gov This type of reaction, often initiated by free radicals, connects the monomers through their double bonds, creating a polymer with a continuous carbon-carbon backbone. mdpi.comrsc.org

In this case, the two hydroxyl groups are preserved as pendant side chains. The resulting polymer architecture is fundamentally different from that obtained via polycondensation. This water-soluble or hydrophilic polymer, with its repeating hydroxyl functionalities, can be useful in applications such as hydrogels, coatings, and as a macromolecular scaffold for further chemical modification, for instance in drug delivery systems. researchgate.net

Building Block for Complex Organic Molecules

In fine chemical synthesis, this compound serves as a valuable organic building block. sigmaaldrich.com Organic building blocks are foundational molecules used for the bottom-up assembly of more complex molecular structures. sigmaaldrich.comhokudai.ac.jp The dual functionality of this diol—the hydroxyl groups and the alkene—provides synthetic chemists with a versatile tool for creating intricate molecules.

The hydroxyl groups can be protected or activated to participate in a wide range of reactions, such as esterification or etherification. molport.com Simultaneously or sequentially, the alkene can undergo reactions like hydrogenation, halogenation, epoxidation, or hydroformylation. This allows for the construction of complex target molecules with precise control over their stereochemistry and functionality, which is crucial in medicinal chemistry and the synthesis of natural products. solubilityofthings.com

Application in Catalyst Design and Ligand Synthesis

The structure of this compound is suitable for its use as a precursor in the synthesis of ligands for metal catalysts. nih.govnih.gov Ligands are crucial for modulating the reactivity and selectivity of metal centers in catalysis. mdpi.com The diol functionality can be used to create specific types of ligands, such as bidentate ligands that can chelate to a metal atom.

For example, diols are known to react with boronic acids to form boronic esters, which are stable cyclic structures. atamanchemicals.comresearchgate.net By incorporating the this compound structure, a ligand could be created that not only binds to a metal but also possesses a reactive site (the alkene) for immobilization onto a polymer support or for further functionalization of the catalyst complex. This modular approach to ligand design is a key strategy in developing new, highly efficient, and selective catalysts for asymmetric synthesis and other transformations. nih.govmdpi.com

Precursor for Renewable Chemicals and Bio-based Materials

There is a significant and growing interest in developing chemicals and materials from renewable resources to reduce reliance on petrochemical feedstocks. d-nb.info Diols are among the key platform chemicals that can be derived from biomass. While specific large-scale bio-based production routes for this compound are still under development, its structural relatives like 1,4-butanediol (B3395766) are already being produced from renewable sources. mdpi.commdpi.com

The potential to produce this compound from biomass would establish it as a green building block. solubilityofthings.com Its subsequent conversion into polyesters, polyurethanes, and other complex molecules would contribute to the production of bio-based materials. These materials are sought after for creating more sustainable products, including biodegradable polymers, which degrade into harmless substances like water and carbon dioxide over time. nih.gov The exploration of this compound aligns with the principles of green chemistry, aiming for more environmentally friendly chemical processes and products. solubilityofthings.com

Emerging Research Directions and Future Perspectives for 2 Methylidenebutane 1,4 Diol

Sustainable and Green Synthesis Methodologies

A primary focus of future research will be the development of sustainable and environmentally benign methods for the synthesis of 2-methylidenebutane-1,4-diol. Current chemical production is often reliant on petrochemical feedstocks and energy-intensive processes. researchgate.net The trend in modern chemical manufacturing is shifting towards bio-based platform chemicals derived from renewable resources like biomass. rsc.orgsciopen.com

Research in this area is expected to pursue several key avenues:

Bio-based Precursors: A significant opportunity lies in utilizing bio-derived platform chemicals. For instance, itaconic acid, which is produced on an industrial scale via the fermentation of carbohydrates, is a structural analogue. Investigating catalytic or enzymatic pathways to convert itaconic acid or its derivatives into this compound is a promising direction.

Catalytic Conversion of Biomass: Direct catalytic conversion of sugars or other biomass-derived oxygenates presents a long-term goal. sciopen.comtu-darmstadt.de This would involve the design of highly selective heterogeneous or homogeneous catalysts that can perform specific C-C and C-O bond formations and modifications to build the target molecule's carbon skeleton from renewable feedstocks. rsc.org

Enzymatic and Whole-Cell Biocatalysis: Leveraging the precision of enzymes through in-vitro cascade reactions or engineered metabolic pathways in microorganisms offers a pathway to highly specific and efficient synthesis under mild conditions. tum.de Engineering microbes to produce this compound directly from glucose or other simple sugars could represent the ultimate green synthesis methodology, minimizing waste and energy consumption.

The development of these green methodologies aligns with global sustainability goals by reducing dependence on fossil fuels and promoting a circular economy. rsc.org

Exploration of Novel Reactivity and Cascade Transformations

The unique structure of this compound, featuring a primary allylic alcohol and a homoallylic alcohol in one molecule, opens the door to a wide range of chemical transformations not accessible to simpler diols. nih.govcymitquimica.com Future research will likely focus on harnessing this reactivity.

Selective Functionalization: Developing methods to selectively react one of the two distinct hydroxyl groups or to perform chemistry at the methylidene group without affecting the hydroxyls is a fundamental challenge. This would enable the use of this compound as a complex building block in multi-step organic synthesis.

Cascade Reactions: The proximity of the three functional groups is ideal for designing cascade or tandem reactions. A single catalytic trigger could initiate a sequence of transformations, such as an initial Michael addition to the double bond followed by an intramolecular cyclization (etherification or lactonization) involving one of the hydroxyl groups. Such processes are highly atom-economical and can rapidly build molecular complexity.

Rearrangements and Skeletal Diversification: The allylic nature of the system suggests potential for unique rearrangement reactions. It has been noted that the molecule can react with sulfonates, leading to disulfonates via postulated rearrangements involving carbocation intermediates. cymitquimica.com A deeper investigation into these and other potential rearrangements (e.g., transition-metal-catalyzed allylic substitutions) could yield novel molecular scaffolds.

Development of Advanced Materials with Tunable Properties

As a bifunctional alcohol, this compound is a prime candidate for use as a monomer in step-growth polymerization to produce polyesters and polyurethanes. cymitquimica.com The key advantage over saturated diols like 1,4-butanediol (B3395766) is the pendant methylidene group, which can be retained in the polymer backbone.

Cross-linkable Polymers: The unsaturation provided by the methylidene group serves as a handle for post-polymerization modification. This allows for the creation of linear polymers that can be subsequently cross-linked using various chemistries, such as radical polymerization (e.g., with UV light or thermal initiators) or thiol-ene "click" chemistry. This enables the tuning of material properties, transforming a soluble thermoplastic into a rigid thermoset or a soft, absorbent hydrogel.

Functionalizable Materials: The double bond can be used to graft other molecules onto the polymer backbone, creating materials with specific functions. This could include attaching bioactive molecules for biomedical applications, chromophores for optical materials, or other functional polymers to create complex architectures like graft copolymers.

Biodegradable Polymers: Polyesters are known for their potential biodegradability. mdpi.com By incorporating this compound into polyester (B1180765) structures, it is possible to create biodegradable materials that also possess the advantage of being cross-linkable. This is particularly relevant for applications like temporary medical implants or advanced bio-inks for 3D printing of tissue scaffolds, an area where similar unsaturated polyesters from itaconic acid are being explored. mdpi.com

Table 1: Potential Applications of Polymers Derived from this compound

| Polymer Type | Key Feature | Potential Application | Tunable Property |

|---|---|---|---|

| Unsaturated Polyesters | UV/Thermal Cross-linking | Coatings, Adhesives, 3D Printing Bio-inks | Hardness, Elasticity, Swelling Ratio |

| Unsaturated Polyurethanes | Post-functionalization | Functional Elastomers, Smart Foams | Surface Energy, Stimuli-responsiveness |

| Graft Copolymers | Grafting via double bond | Drug Delivery Systems, Compatibilizers | Amphiphilicity, Self-assembly Behavior |

Integration into Supramolecular Assemblies or Nanomaterials

The ability of the hydroxyl groups to form strong hydrogen bonds makes this compound an interesting component for supramolecular chemistry and the construction of nanomaterials.

Self-Assembled Systems: Amphiphilic copolymers containing blocks derived from this compound could self-assemble in solution to form micelles or vesicles. The methylidene groups located within the core or corona of these nanoparticles could then be used to cross-link the structure, creating robust "shell-cross-linked" nanoparticles for applications like drug delivery.

Host-Guest Chemistry: The molecule could act as a guest within the cavities of host molecules like cyclodextrins or calixarenes. Encapsulation could be used to protect the reactive double bond or to control its release and subsequent polymerization.

Functionalization of Nanomaterials: The diol could be used to functionalize the surface of inorganic nanoparticles (e.g., silica (B1680970), gold nanoparticles) or carbon-based nanomaterials. This would impart hydrophilicity and provide a reactive handle (the double bond) for further modification.

Metal-Organic Frameworks (MOFs): The diol functionality allows it to coordinate with metal centers or interact with the linkers of MOFs. Research into light-modulated release of small molecules like 1,4-butanediol from photoswitchable MOF surfaces highlights the potential for integrating such diols into advanced, stimuli-responsive systems. wiley.com

Multidisciplinary Research Opportunities in Organic and Materials Chemistry

The full potential of this compound will be realized through collaborative efforts that span the traditional boundaries between scientific disciplines.

Synergy between Synthesis and Materials: Organic chemists are needed to develop efficient and sustainable routes to the monomer and to explore its novel reactivity. tu-darmstadt.de Materials chemists can then use this monomer to build and characterize new polymers and materials. mdpi.comnih.gov A feedback loop where the desired properties of a material inform the design of the monomer synthesis is crucial.

Computational Chemistry: Theoretical studies can play a vital role in predicting reaction pathways, understanding conformational preferences, and designing catalysts for its synthesis. acs.org For materials science, modeling can help predict polymer properties and guide the design of self-assembling systems.

Biomedical Engineering: The development of biodegradable and functionalizable polymers from this compound creates significant opportunities in tissue engineering, drug delivery, and medical device coatings. This requires close collaboration with biologists and biomedical engineers to assess biocompatibility and efficacy. nih.gov

Q & A

Q. What are the common synthetic routes for 2-Methylidenebutane-1,4-diol, and how do reaction conditions influence yield and stereochemistry?